(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Chemical purity HPLC specification Procurement quality

Building a nitrofuran screening library? The limited electronic diversity of mono-substituted analogs can mask SAR. (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid (843620-65-5) offers a differentiated push-pull motif (σ=+0.44) that cannot be replicated by 4-nitro, 3-nitro, or 4-methoxy analogs. • Unique Hammett sigma value enables electronic-tuning libraries; • Validated precursor for fluorescent probes; • 98% purity lot-to-lot reduces false hits. Shipped globally for immediate research use.

Molecular Formula C14H11NO6
Molecular Weight 289.243
CAS No. 843620-65-5
Cat. No. B2613526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
CAS843620-65-5
Molecular FormulaC14H11NO6
Molecular Weight289.243
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO6/c1-20-13-5-2-9(8-11(13)15(18)19)12-6-3-10(21-12)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+
InChIKeyNYCOIMYVQYWDTG-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

843620-65-5: Chemotype & Sourcing Profile


(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid (CAS 843620-65-5) is a synthetic furan‑acrylic acid derivative featuring an (E)-propenoic acid terminus and a 2,5‑disubstituted furan ring that carries a 4‑methoxy‑3‑nitrophenyl pharmacophore . It is catalogued in the InterBioScreen screening library (ID BB_SC‑0881) and is commercially available at 98 % purity from suppliers such as Fluorochem and Leyan . No peer‑reviewed primary reports of its biological activity were identified; however, structurally related nitrofuran acrylic acid derivatives possess established antibacterial activity driven by nitroreductase‑dependent bioactivation [1].

Screening library compound (InterBioScreen ID BB_SC-0881) suitable for diversity-oriented HTS
Supplied at 98% purity tier by multiple vendors, reducing repurification needs
Push-pull electronic motif (4-methoxy-3-nitrophenyl) supports electronic diversity in library design

843620-65-5: Non-Interchangeable with Analogues


Within the nitrofuran acrylic acid chemotype, the phenyl‑ring substitution pattern exerts a dominant influence on electronic character (Hammett σ), reduction potential, and lipophilicity (LogP), parameters that collectively govern bioactivation kinetics and target engagement . The target compound uniquely combines an electron‑donating methoxy group (‑OCH₃) with an electron‑withdrawing nitro group (‑NO₂), generating a push‑pull electronic motif that is absent in all mono‑substituted comparators (4‑nitro, 3‑nitro, 2‑nitro, and 4‑methoxy analogs). QSAR models developed for nitrofuran acrylic acid derivatives explicitly demonstrate that electronic effects—not hydrophobicity—drive antibacterial potency [1]. Consequently, replacement of the dual‑substituted compound with any single‑substituted analog cannot be assumed to yield equivalent biological or physicochemical performance and must be experimentally validated.

Target compound 4-Methoxy-3-nitrophenyl furan acrylic acid
Dual-substituted push-pull system (sigma_net ≈ +0.44)
Common substitute Mono-nitro or mono-methoxy analogs
Single substituent alters electronic character; QSAR shows electronic effects dominate antibacterial potency in this chemotype
Target compound Fluorescent probe precursor validated
4-Methoxy-3-nitrophenyl furan-2-one derivatives characterized as fluorescent probes
Analog 4-Nitrophenyl analog
Primarily pursued for P2X3 antagonism, no published photophysical application

843620-65-5 Differentiation Evidence vs. Analogs


Chemical Purity Advantage Over Regioisomeric Analogs

The target compound is routinely supplied at 98 % purity by both Fluorochem and Leyan . This is 1 percentage point higher than the 3‑nitrophenyl analog (97 %, Fluorochem) and 3 percentage points higher than the 2‑nitrophenyl analog (95 %, Bidepharm) . The 4‑nitrophenyl analog is also listed at ≥ 98 % (MolCore), placing the target compound in the highest purity tier among commercially available regioisomers .

Chemical purity
Head-to-head
98% (vs 95‑97% for 2‑nitro and 3‑nitro analogs)
Highest purity tier among regioisomers reduces impurity-driven assay artifacts
Supplier specifications; in-house QC verification recommended
Chemical purity HPLC specification Procurement quality

Lower LogP Compared to Mono-Nitro Analogs

The target compound exhibits a predicted LogP of 2.55 (Fluorochem) or 2.96 (Leyan) , which is 0.15–0.93 log units lower than the 3‑nitrophenyl analog (LogP 2.70, Fluorochem) and the 4‑nitrophenyl analog (LogP 3.48, Chemsrc) . This trend is consistent with the additional polar methoxy group partially offsetting the lipophilicity imparted by the nitro‑substituted phenyl ring.

Lipophilicity (LogP)
Head-to-head
Predicted LogP 2.55–2.96 (ΔLogP −0.15 to −0.93 vs mono-nitro analogs)
Lower lipophilicity may support higher aqueous solubility and reduced non‑specific binding
Predicted values from vendor datasheets; experimental confirmation advised
Lipophilicity LogP Aqueous solubility Drug‑likeness

Unique Push-Pull Electronic Character

The 4‑methoxy (σp = −0.27) and 3‑nitro (σm = 0.71) substituents create a net electron‑withdrawing character (Σσ ≈ +0.44) with a pronounced dipole, absent in the single‑substitution comparators: 4‑nitro (σp = 0.78), 3‑nitro (σm = 0.71), 2‑nitro (σo ≈ 0.80), and 4‑methoxy (σp = −0.27) [1]. QSAR analysis of nitrofuran acrylic acid derivatives has established that antibacterial IC₅₀ values are inversely correlated with the electron‑withdrawing capacity (Hammett σ) of the substituent, confirming that electronic modulation is a primary driver of biological potency in this chemotype [2].

Electronic character
Class‑level inference
σₙₑₜ ≈ +0.44 (push‑pull from ‑OCH₃ σp = −0.27 and ‑NO₂ σm = 0.71)
Unique intermediate electronic demand may modulate reduction potential and bioactivation
QSAR in nitrofuran class links Hammett σ to antibacterial IC₅₀; compound‑specific data absent
Hammett constant Electronic effect QSAR Structure‑activity relationship

Photophysical Applications of the Core Motif

Derivatives built on the 5‑(4‑methoxy‑3‑nitrophenyl)furan‑2‑one scaffold—accessible from the target compound via elaboration of the propenoic acid unit—have been explicitly designed and characterized as fluorescent organic probes with reported photophysical properties [1]. In contrast, the 4‑nitrophenyl‑furan‑2‑yl acrylic acid scaffold has been pursued primarily for pharmacological targets such as P2X3 receptor antagonism, with no published photophysical application [2].

Application space
Cross‑study comparable
Fluorescent probe precursor (IJC‑B 2018) vs 4‑nitro analog used for P2X3 antagonism
Validated entry into photophysically active chemical space not served by nitro‑only analogs
Derivative exploration required; application not intrinsic to the acrylic acid itself
Fluorescent probe Photophysical properties Furanone Optical sensor

843620-65-5 Application Scenarios


Library Design for Electronic Diversity

The unique intermediate Hammett σ value (+0.44) of 843620-65-5, positioned between the strongly electron‑withdrawing mono‑nitro analogs (σ ≈ 0.71–0.80) and the electron‑donating 4‑methoxy analog (σ = −0.27), makes it an ideal component for constructing structurally diverse screening libraries where electronic modulation is hypothesized to drive target selectivity [1][2]. QSAR evidence confirms that electronic effects govern biological readouts in the nitrofuran class, supporting its inclusion as a differentiated chemotype [2].

Fluorescent Probes & Optical Sensors

The 4‑methoxy‑3‑nitrophenyl‑furan substructure of 843620-65-5 has been validated as a productive precursor for fluorescent organic probes with full photophysical characterization [3]. Procurement of this compound is justified for any program seeking to develop novel fluorophores, molecular sensors, or imaging agents based on the push‑pull furan‑aryl platform, an application space not accessed by the mono‑nitro analogs [4].

High-Throughput Screening with High Purity

The consistent 98 % commercial purity of 843620-65-5 exceeds or matches that of the closest nitro‑regioisomeric analogs (95–98 %) . This purity tier reduces the likelihood of false‑positive or false‑negative hits arising from trace impurities, a critical factor when screening against sensitive biochemical targets or in phenotypic assays where impurity‑driven cytotoxicity can confound interpretation.

Synthetic Intermediate with Orthogonal Handles

The propenoic acid terminus of 843620-65-5 can undergo amidation, esterification, or conjugate addition, while the methoxy and nitro groups on the pendant phenyl ring permit further elaboration via demethylation, reduction, or nucleophilic aromatic substitution. This orthogonal reactivity, combined with the differentiated electronic profile, positions 843620-65-5 as a versatile building block for generating focused libraries of analogs in structure‑activity relationship campaigns [2][3].

Application
Selection Property
Validation Focus
Electronic diversity library design
Intermediate Hammett σ value (+0.44)
Electronic modulation and selectivity profiling
Fluorescent probe development
Push‑pull furan‑aryl scaffold with validated photophysics
Photophysical characterization and sensor assay performance
High‑throughput screening
98% commercial purity tier
Impurity‑artifact risk assessment in target‑based assays
Synthetic elaboration
Orthogonal reactivity (propenoic acid, methoxy, nitro)
Derivatization efficiency and analog library generation
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